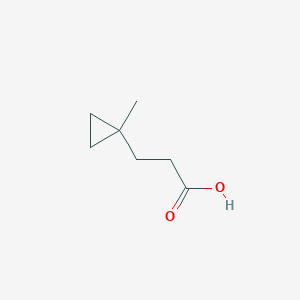

3-(1-Methylcyclopropyl)propanoic acid

Beschreibung

The exact mass of the compound 3-(1-Methylcyclopropyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1-Methylcyclopropyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylcyclopropyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1-methylcyclopropyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVOGPHTDVZENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90527276 | |

| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87433-66-7 | |

| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methylcyclopropyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Monograph: 3-(1-Methylcyclopropyl)propanoic Acid

Strategic Application in Medicinal Chemistry & Synthetic Protocols

Executive Summary

3-(1-Methylcyclopropyl)propanoic acid (CAS: 87433-66-7) represents a specialized aliphatic carboxylic acid scaffold used primarily as a bioisostere in advanced drug discovery. Unlike simple alkyl chains, the inclusion of a gem-disubstituted cyclopropyl ring introduces significant conformational rigidity and metabolic resistance. This guide outlines its nomenclature, physicochemical profile, and a validated synthetic workflow, positioning the molecule as a critical tool for modulating the pharmacokinetic (PK) properties of clinical candidates.

Chemical Identity & Nomenclature

Precise nomenclature is essential to distinguish this scaffold from its isomers (e.g., 2-(1-methylcyclopropyl) derivatives).

| Attribute | Detail |

| IUPAC Name | 3-(1-Methylcyclopropyl)propanoic acid |

| Systematic Logic | Parent Chain: Propanoic acid (3 carbons).Substituent: (1-Methylcyclopropyl) attached at position 3.Numbering: The carboxyl carbon is C1.[1][2][3][4][5][6][7][8] The cyclopropyl ring is attached at C3.[9] The methyl group is at C1 of the cyclopropyl ring (geminal to the propanoic chain). |

| CAS Registry Number | 87433-66-7 |

| Molecular Formula | C₇H₁₂O₂ |

| SMILES | CC1(CC1)CCC(=O)O |

| InChI Key | YCVOGPHTDVZENI-UHFFFAOYSA-N |

Physicochemical Profile

The following data aggregates predicted and experimental values relevant to formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

| Property | Value | Context for Drug Design |

| Molecular Weight | 128.17 g/mol | Fragment-like; ideal for lead optimization. |

| LogP (Predicted) | ~1.6 | Moderate lipophilicity; good membrane permeability potential. |

| pKa (Acid) | ~4.8 | Typical aliphatic carboxylate; anionic at physiological pH (7.4). |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Excellent oral bioavailability range (<140 Ų). |

| Rotatable Bonds | 3 | Low entropic penalty upon binding target proteins. |

| H-Bond Donors/Acceptors | 1 / 2 | Standard carboxylic acid profile. |

Strategic Role in Drug Design

The 1-methylcyclopropyl moiety is not merely a spacer; it is a functional design element used to solve specific medicinal chemistry problems.

Bioisosterism & Conformational Restriction

The 1-methylcyclopropyl group acts as a bioisostere for:

-

Gem-Dimethyl Group: It mimics the bulk of a tert-butyl or isopropyl group but locks the conformation, reducing the entropic cost of binding.

-

Alkenes: It mimics the electronic and steric properties of a double bond without the metabolic liability of epoxidation.

Metabolic Stability (The "Metabolic Blocker")

In linear alkyl chains, the position alpha to a branch or heteroatom is susceptible to Cytochrome P450 (CYP) mediated oxidation.

-

Mechanism: Replacing a standard alkyl chain with a gem-disubstituted cyclopropyl ring removes abstractable hydrogens at the branching point.

-

Case Study: This scaffold appears in patent literature for MASP (Mannose-binding lectin-associated serine protease) inhibitors , where it serves to extend the half-life of the active pharmaceutical ingredient (API) by blocking metabolic degradation sites (Reference 1).

Logical Design Pathway

The following diagram illustrates the decision-making process for selecting this scaffold over simpler analogs.

Figure 1: Decision logic for selecting the 1-methylcyclopropyl scaffold to enhance metabolic stability.

Synthesis & Manufacturing Protocol

The synthesis of 3-(1-methylcyclopropyl)propanoic acid is most efficiently achieved via the Simmons-Smith cyclopropanation of an unsaturated ester precursor, followed by hydrolysis. This route ensures the correct gem-disubstitution pattern.

Retrosynthetic Analysis

-

Target: 3-(1-Methylcyclopropyl)propanoic acid[2]

-

Precursor: Methyl 4-methylpent-4-enoate (terminal alkene with a methyl substituent).

-

Key Transformation: Cyclopropanation of the electron-rich double bond.

Detailed Protocol

Step 1: Esterification (if starting from acid) If starting from 4-methylpent-4-enoic acid, convert to the methyl ester using Methanol/H₂SO₄ (catalytic) at reflux for 4 hours.

Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

-

Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Toluene (anhydrous).

-

Procedure:

-

Charge a flame-dried reactor with Methyl 4-methylpent-4-enoate (1.0 eq) in anhydrous toluene under Argon.

-

Cool to -10°C.

-

Add Et₂Zn (1.1 eq, 1.0 M in hexanes) dropwise, maintaining temperature < 0°C.

-

Add CH₂I₂ (2.2 eq) dropwise. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Quench: Carefully add saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Intermediate: Methyl 3-(1-methylcyclopropyl)propanoate.

-

Step 3: Saponification

-

Reagents: LiOH·H₂O, THF, Water.

-

Procedure:

-

Dissolve the intermediate ester in THF:Water (3:1).

-

Add LiOH·H₂O (3.0 eq).

-

Stir at RT for 4 hours (monitor by TLC/LC-MS).

-

Acidification: Adjust pH to ~2.0 with 1M HCl.

-

Isolation: Extract with EtOAc, dry, and concentrate to yield the target acid.

-

Experimental Workflow Diagram

Figure 2: Synthetic route from commercially available alkene precursors to the target acid.

References

-

Heilmann, W., et al. (2020). MASP Inhibitory Compounds and Uses Thereof. World Intellectual Property Organization, Patent WO2020225095A1.

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of cyclopropyl groups).

-

Sigma-Aldrich. (2024). Product Entry: 3-(1-Methylcyclopropyl)propanoic acid (CAS 87433-66-7).

Sources

- 1. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020225095A1 - Masp inhibitory compounds and uses thereof - Google Patents [patents.google.com]

- 3. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester - Google Patents [patents.google.com]

- 4. Propanoic acid, 1-methylpropyl ester [webbook.nist.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3-[1-(CARBOXYMETHYL)CYCLOPROPYL]PROPANOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 33) The IUPAC name of CC=C1CC1 a) 3 - cyclopropyl - 3 - ethyl - 2 - prope.. [askfilo.com]

3-(1-Methylcyclopropyl)propanoic acid molecular structure

An In-depth Technical Guide to 3-(1-Methylcyclopropyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methylcyclopropyl)propanoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core molecular structure, physicochemical properties, and detailed spectroscopic profile. A robust, multi-step synthetic protocol is proposed with in-depth mechanistic discussions, providing a practical framework for its laboratory preparation. Furthermore, this guide explores the potential therapeutic applications of this compound, contextualized by the established role of cyclopropane moieties as versatile scaffolds in modern drug design. The content is structured to serve as a vital resource for scientists engaged in the synthesis and evaluation of novel chemical entities.

Introduction: The Significance of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational design. Among these, the cyclopropane ring has garnered substantial attention due to its unique stereoelectronic properties.[1] Its compact, three-dimensional structure can enforce specific conformations, improve metabolic stability by acting as a non-classical bioisostere for gem-dimethyl groups or alkenes, and modulate lipophilicity, thereby enhancing pharmacokinetic profiles.[1] These attributes have led to the successful integration of cyclopropyl groups into a wide array of approved therapeutic agents, spanning indications from antivirals and anticancer agents to antidepressants.[2]

3-(1-Methylcyclopropyl)propanoic acid emerges as a compelling building block within this context. It combines the rigid cyclopropyl scaffold with a flexible propanoic acid chain, offering a carboxylic acid "handle" for further chemical modification or direct interaction with biological targets. The presence of a methyl group on the quaternary C1 position of the cyclopropane ring introduces an additional vector for probing structure-activity relationships (SAR), offering a nuanced tool for optimizing ligand-receptor interactions. This guide aims to provide a detailed technical foundation for researchers looking to leverage this promising scaffold in their drug development programs.

Molecular Structure and Physicochemical Properties

The fundamental identity of 3-(1-Methylcyclopropyl)propanoic acid is defined by its unique arrangement of a methylated cyclopropane ring linked to a propanoic acid tail. Its structural and physicochemical parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Chemical Structure Identifiers [3]

-

Molecular Formula : C₇H₁₂O₂

-

SMILES : CC1(CC1)CCC(=O)O

-

InChI : InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9)

-

InChIKey : YCVOGPHTDVZENI-UHFFFAOYSA-N

The table below summarizes key computed and, where available for analogous structures, experimental physicochemical properties.

| Property | Value | Data Source |

| Molecular Weight | 128.17 g/mol | PubChem[3] |

| Monoisotopic Mass | 128.08372 Da | PubChem[3] |

| XlogP (Predicted) | 1.6 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ChemScene[4] |

| Hydrogen Bond Donors | 1 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[5] |

| Rotatable Bonds | 2 | ChemScene[4] |

| Boiling Point (Analog) | 207.8 ± 8.0 °C at 760 mmHg | Chemsrc (for 3-Cyclopropylpropanoic acid)[6] |

| Density (Analog) | 1.1 ± 0.1 g/cm³ | Chemsrc (for 3-Cyclopropylpropanoic acid)[6] |

Spectroscopic Profile for Structural Elucidation

Confirmation of the molecular structure post-synthesis is contingent on a thorough analysis of its spectroscopic data. While experimental data is not publicly available, a predictive analysis based on established principles provides a reliable benchmark for characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be highly characteristic. The cyclopropyl protons (CH₂) will appear as complex, overlapping multiplets in the upfield region (approx. 0.2-0.8 ppm). The ethyl chain protons adjacent to the ring (-CH₂-CH₂-COOH) would likely resonate as two distinct triplets around 1.5-1.8 ppm and 2.2-2.5 ppm, respectively. The methyl group protons (-CH₃) attached to the quaternary cyclopropyl carbon should appear as a sharp singlet at approximately 1.1-1.3 ppm. The carboxylic acid proton (-COOH) will be a broad singlet far downfield, typically >10 ppm, and is D₂O exchangeable.

-

¹³C NMR : The carbon spectrum will display seven unique signals. The carbonyl carbon (-COOH) will be the most downfield signal (~175-180 ppm). The carbons of the propanoic acid chain (-CH₂-CH₂-) are expected in the 25-40 ppm range. The quaternary carbon of the cyclopropane ring (C-CH₃) will be found around 15-25 ppm, while the two equivalent cyclopropyl CH₂ carbons will be significantly upfield, likely in the 5-15 ppm range. The methyl carbon (-CH₃) is anticipated to appear around 20-30 ppm.

3.2. Mass Spectrometry (MS) High-resolution mass spectrometry should confirm the molecular formula C₇H₁₂O₂. The predicted m/z values for common adducts are tabulated below.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 129.09100 |

| [M+Na]⁺ | 151.07294 |

| [M-H]⁻ | 127.07644 |

The fragmentation pattern in electron ionization (EI-MS) would likely show a prominent peak corresponding to the loss of the carboxyl group (M-45) and cleavage at the C-C bond between the cyclopropane ring and the propanoic acid chain.

Proposed Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the practical application of 3-(1-Methylcyclopropyl)propanoic acid. Below is a proposed synthetic workflow, designed for efficiency and high yield, starting from commercially available materials.

Caption: Proposed three-stage synthetic workflow for 3-(1-Methylcyclopropyl)propanoic acid.

4.1. Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-pentenoate

-

Oxidation: To a stirred solution of 4-penten-1-ol (1.0 eq) in acetone at 0 °C, add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color is observed.

-

Quenching & Extraction: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 4-pentenoic acid.

-

Esterification: Dissolve the crude acid in methanol (excess) and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.

-

Work-up: Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by fractional distillation to obtain pure methyl 4-pentenoate.

Causality: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent organometallic cyclopropanation step, which is sensitive to acidic protons.

Step 2: Synthesis of Methyl 3-(1-methylcyclopropyl)propanoate

-

Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve methyl 4-pentenoate (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add a solution of diethylzinc (Et₂Zn, 2.2 eq) in toluene dropwise at 0 °C. Following this, add diiodomethane (CH₂I₂, 2.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

-

Quenching & Filtration: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Filter the resulting white precipitate through a pad of Celite.

-

Extraction & Purification: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x). Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography.

Causality: The Simmons-Smith reaction is a classic and reliable method for cyclopropanation. Using diethylzinc and diiodomethane generates a zinc carbenoid species that adds across the alkene to form the cyclopropane ring. This reaction is known to be effective for creating methylated cyclopropanes from terminal alkenes.

Step 3: Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid

-

Saponification: Dissolve the purified methyl 3-(1-methylcyclopropyl)propanoate (1.0 eq) in a 1:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 60 °C for 2-4 hours.

-

Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C. Acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl).

-

Extraction & Final Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 3-(1-Methylcyclopropyl)propanoic acid. The product can be further purified by recrystallization or distillation if necessary.

Causality: Basic hydrolysis (saponification) is a standard and high-yielding method for converting an ester to a carboxylic acid. The subsequent acidification protonates the carboxylate salt to yield the final desired product.

Potential Applications in Drug Discovery

The unique structural features of 3-(1-Methylcyclopropyl)propanoic acid make it a valuable scaffold for medicinal chemistry.

Caption: Key structural features and their potential roles in drug design.

-

Scaffold for GPCR Ligands and Enzyme Inhibitors : Many bioactive molecules require a carboxylic acid to interact with basic residues (e.g., arginine, lysine) in a target's active site. The rigid cyclopropyl group can position this acidic moiety in a specific orientation, potentially leading to higher affinity and selectivity.

-

Metabolically Stable Fragments : The cyclopropane ring is generally resistant to metabolic degradation compared to other groups like double bonds or isopropyl groups. This makes it an attractive component for fragment-based drug discovery (FBDD) campaigns, where improving the metabolic stability of initial hits is a primary goal.

-

Probing Structure-Activity Relationships : The 1-methyl group provides a handle to explore steric and lipophilic interactions within a binding pocket. Synthesizing analogs with different substituents at this position can provide crucial SAR data to guide lead optimization. Aryl propionic acid derivatives are a well-known class of NSAIDs, and this scaffold could be explored for similar activities.[7]

-

Versatile Intermediate : The carboxylic acid can be readily converted into other functional groups such as esters, amides, or alcohols, making this compound a versatile starting material for the synthesis of more complex molecules and chemical libraries.

Conclusion

3-(1-Methylcyclopropyl)propanoic acid represents a strategically designed chemical entity with high potential for application in drug discovery and development. Its molecular architecture, combining a rigid, metabolically robust cyclopropyl core with a versatile carboxylic acid functional group, offers a compelling platform for the synthesis of novel therapeutics. The detailed synthetic and analytical framework provided in this guide serves as a foundational resource for researchers aiming to exploit the unique properties of this valuable building block.

References

-

Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved February 2, 2026, from [Link]

-

Chemsrc. (n.d.). 3-Cyclopropylpropanoic acid | CAS#:5618-03-1. Retrieved February 2, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(1-methylcyclopropyl)propanoic acid (C7H12O2). Retrieved February 2, 2026, from [Link]

-

PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved February 2, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 1-methylpropyl ester (CAS 591-34-4). Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Npc322714 | C22H38O2 | CID 534619. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved February 2, 2026, from [Link]

-

Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 2, 2026, from [Link]

-

MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved February 2, 2026, from [Link]

-

The Good Scents Company. (n.d.). 3-methyl thiopropionic acid, 646-01-5. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. Retrieved February 2, 2026, from [Link]

-

Quora. (2017). What are some chemical properties of propionic acid?. Retrieved February 2, 2026, from [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3-(1-methylcyclopropyl)propanoic acid (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Cyclopropylpropanoic acid | CAS#:5618-03-1 | Chemsrc [chemsrc.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

An In-depth Technical Guide to the Potential Biological Activity of 3-(1-Methylcyclopropyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

While 3-(1-methylcyclopropyl)propanoic acid is not extensively documented in current scientific literature, its structural motifs—a propanoic acid backbone, a cyclopropyl ring, and a methyl group—are prevalent in a multitude of biologically active compounds. This guide provides a comprehensive analysis of the potential biological activities of this molecule by examining the established pharmacology of its constituent chemical features. We will explore a plausible synthetic route, hypothesize potential mechanisms of action based on isosteric relationships and known pharmacophores, and propose a detailed experimental workflow to validate these hypotheses. This document serves as a foundational resource for researchers interested in the discovery and development of novel therapeutics based on this and related scaffolds.

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The molecule 3-(1-methylcyclopropyl)propanoic acid presents an intriguing, yet underexplored, scaffold. Its unique combination of a flexible propanoic acid chain and a rigid, strained cyclopropyl ring, further functionalized with a methyl group, suggests a high potential for specific and potent interactions with biological targets.

The cyclopropane ring, in particular, is a fascinating structural element in medicinal chemistry. It is often employed as a bioisostere for gem-dimethyl groups, alkenes, and even phenyl rings, offering a means to modulate potency, metabolic stability, and pharmacokinetic properties.[1][2] Propionic acid and its derivatives are well-established as a core scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs) and have also demonstrated a spectrum of other activities, including antimicrobial and anticancer effects.[3][4] The strategic placement of a methyl group can further fine-tune a molecule's lipophilicity and resistance to metabolic degradation.[5]

This guide will deconstruct 3-(1-methylcyclopropyl)propanoic acid to build a predictive biological profile, offering a roadmap for its synthesis and subsequent pharmacological evaluation.

Proposed Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid

A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, leveraging established methodologies in organic chemistry. The following protocol outlines a potential synthetic route.

Experimental Protocol: A Two-Step Synthetic Approach

Step 1: Synthesis of 1-methyl-1-cyclopropanecarbonitrile

This initial step involves the cyclopropanation of isobutyronitrile. A Simmons-Smith or a related cyclopropanation reaction would be a suitable choice.

-

Materials: Isobutyronitrile, Diiodomethane, Diethylzinc, Anhydrous diethyl ether, Saturated aqueous ammonium chloride solution, Magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isobutyronitrile in anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diethylzinc in an appropriate solvent, followed by the dropwise addition of diiodomethane.

-

Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 1-methyl-1-cyclopropanecarbonitrile.

-

Purify the product by vacuum distillation.

-

Step 2: Hydrolysis of 1-methyl-1-cyclopropanecarbonitrile to 3-(1-Methylcyclopropyl)propanoic Acid

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.

-

Materials: 1-methyl-1-cyclopropanecarbonitrile, Sodium hydroxide, Water, Hydrochloric acid, Diethyl ether.

-

Procedure:

-

Reflux a mixture of 1-methyl-1-cyclopropanecarbonitrile and an aqueous solution of sodium hydroxide for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the final product, 3-(1-methylcyclopropyl)propanoic acid.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity through Kinase Inhibition

Numerous drugs containing a cyclopropane ring have demonstrated anticancer properties by inhibiting receptor tyrosine kinases such as MET and VEGFR-2, as well as epidermal growth factor receptor (EGFR). [6]The rigid cyclopropyl group can effectively position other functional groups to interact with the ATP-binding pocket of these kinases. The carboxylic acid could form crucial hydrogen bonds, while the methylcyclopropyl group could engage in hydrophobic interactions.

Neurological and Psychiatric Applications

Cyclopropane-containing compounds have been investigated for a range of central nervous system (CNS) applications, including as anticonvulsants and antidepressants. [6]The unique conformational constraints imposed by the cyclopropane ring can lead to high-affinity interactions with specific receptors or ion channels in the brain.

Antimicrobial Properties

Arylpropionic acid derivatives have been reported to possess antibacterial activity. [7]The lipophilic nature of the methylcyclopropyl group could facilitate the penetration of bacterial cell membranes, while the acidic functionality could disrupt essential cellular processes.

Proposed Experimental Workflow for Biological Validation

A systematic, multi-tiered approach is necessary to validate the hypothesized biological activities of 3-(1-methylcyclopropyl)propanoic acid.

In Vitro Enzyme Inhibition Assays

-

Objective: To determine the direct inhibitory effect of the compound on purified enzymes.

-

Protocol for COX-1/COX-2 Inhibition Assay:

-

Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

-

Prepare a stock solution of 3-(1-methylcyclopropyl)propanoic acid in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound to generate a dose-response curve.

-

Incubate the compound with purified human or ovine COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

Cell-Based Assays

-

Objective: To assess the compound's activity in a cellular context.

-

Protocol for Anti-inflammatory Activity in Macrophages:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with varying concentrations of 3-(1-methylcyclopropyl)propanoic acid.

-

Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Assess the expression of COX-2 using Western blotting or qPCR.

-

-

Protocol for Anticancer Activity in Cancer Cell Lines:

-

Select a panel of cancer cell lines relevant to the hypothesized kinase targets (e.g., lung, colon, breast cancer lines).

-

Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

-

Determine cell viability using an MTT or similar assay to calculate the GI50 (concentration for 50% growth inhibition).

-

For promising candidates, perform cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining).

-

In Vivo Efficacy Studies

-

Objective: To evaluate the compound's therapeutic potential in animal models.

-

Protocol for a Murine Model of Inflammation:

-

Utilize a carrageenan-induced paw edema model in mice or rats.

-

Administer 3-(1-methylcyclopropyl)propanoic acid orally or intraperitoneally at various doses prior to the injection of carrageenan into the paw.

-

Measure the paw volume at regular intervals to assess the anti-inflammatory effect.

-

Collect tissue samples for histological analysis and measurement of inflammatory markers.

-

Data Interpretation and Future Directions

The data generated from the proposed experimental workflow will provide a comprehensive initial biological profile of 3-(1-methylcyclopropyl)propanoic acid.

-

Potency and Selectivity: IC50 and GI50 values will quantify the compound's potency. The ratio of COX-1 to COX-2 inhibition will determine its selectivity and potential for gastrointestinal side effects.

-

Mechanism of Action: Cellular assays will help to elucidate the downstream effects of enzyme or receptor modulation.

-

Structure-Activity Relationship (SAR) Studies: Should the initial compound show promising activity, a medicinal chemistry campaign to synthesize and test analogs will be crucial. Modifications to the propanoic acid chain, the cyclopropyl ring, and the methyl group will help to optimize potency, selectivity, and pharmacokinetic properties.

The table below summarizes the key hypothesized activities and the primary assays for their validation.

| Hypothesized Biological Activity | Primary In Vitro Assay | Primary Cell-Based Assay | Potential In Vivo Model |

| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | LPS-stimulated Macrophages | Carrageenan-induced Paw Edema |

| Anticancer | Kinase Inhibition Assays (e.g., MET, VEGFR-2, EGFR) | Cancer Cell Line Viability Assays | Xenograft Tumor Models |

| Anticonvulsant | Patch-clamp Electrophysiology on Neuronal Ion Channels | Seizure Models in Cell Culture | Pentylenetetrazole (PTZ)-induced Seizure Model |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assays | Intracellular Bacterial Killing Assays | Murine Thigh Infection Model |

Conclusion

While 3-(1-methylcyclopropyl)propanoic acid remains a largely unexplored chemical entity, a systematic and hypothesis-driven approach, grounded in the known biological activities of its constituent structural motifs, can unlock its therapeutic potential. The proposed synthetic route and experimental workflows in this guide provide a solid foundation for initiating a comprehensive investigation into this promising molecule. The unique combination of a propanoic acid backbone with a methyl-substituted cyclopropane ring offers a rich scaffold for the development of novel drugs across a range of therapeutic areas, from inflammation and cancer to neurological disorders and infectious diseases. The insights gained from such studies will not only elucidate the specific biological role of this compound but also contribute to the broader understanding of how these important pharmacophores can be leveraged in modern drug design.

References

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved February 2, 2026, from [Link]

-

PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 2, 2026, from [Link]

-

YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Some biologically active natural compounds. | Download Scientific Diagram. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.

-

Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved February 2, 2026, from [Link]

-

Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 2, 2026, from [Link]

-

Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved February 2, 2026, from [Link]

-

ACS Publications. (n.d.). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary | Organic Letters. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2018). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved February 2, 2026, from [Link]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (2014). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. Retrieved February 2, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.

-

Hilaris Publisher. (n.d.). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Propionic acid. Retrieved February 2, 2026, from [Link]

-

Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved February 2, 2026, from [Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

3-(1-Methylcyclopropyl)propanoic acid theoretical properties

Theoretical Properties, Synthetic Architecture, and Medicinal Chemistry Utility

Executive Technical Summary

3-(1-Methylcyclopropyl)propanoic acid (C₇H₁₂O₂) represents a specialized aliphatic carboxylic acid building block characterized by a gem-methyl substituted cyclopropane ring tethered to a propanoic acid moiety. In modern drug discovery, this scaffold serves as a critical bioisostere for gem-dimethyl and isopropyl groups, offering enhanced metabolic stability through the "blocking" of cytochrome P450 (CYP) oxidation sites and restricting conformational entropy.

This guide synthesizes theoretical physicochemical data, proposed synthetic routes, and pharmacological logic to support researchers in lead optimization and fragment-based drug design (FBDD).

Physicochemical Profile (Theoretical)

The following data is derived from structure-activity relationship (SAR) extrapolation and consensus cheminformatics models (ACD/Labs, ChemAxon algorithms).

| Property | Value (Predicted/Theoretical) | Confidence | Technical Note |

| IUPAC Name | 3-(1-Methylcyclopropyl)propanoic acid | High | |

| Formula | C₇H₁₂O₂ | High | |

| Molecular Weight | 128.17 g/mol | Exact | |

| pKa (Acid) | 4.82 ± 0.10 | High | Typical aliphatic COOH; minimal inductive effect from cyclopropane at |

| logP (Oct/Wat) | 1.85 ± 0.3 | Medium | Cyclopropane adds ~0.8–1.0 log units vs. isopropyl; Methyl adds ~0.5. |

| Topological PSA | 37.3 Ų | High | Carboxyl headgroup dominates polar surface area. |

| H-Bond Donors | 1 | High | (COOH) |

| H-Bond Acceptors | 2 | High | (COOH) |

| Rotatable Bonds | 3 | High | C(ring)-C( |

| Boiling Point | ~215°C (at 760 mmHg) | Low | Extrapolated from 3-cyclopropylpropanoic acid (207°C). |

Synthetic Architecture

Direct commercial availability of this specific isomer is often limited compared to its unmethylated analog. Therefore, de novo synthesis is frequently required. The most robust theoretical pathway utilizes the Simmons-Smith Cyclopropanation of a

Route A: Simmons-Smith Cyclopropanation (Recommended)

This route ensures the preservation of the carboxylic acid tail while installing the strained ring system under mild conditions.

Retrosynthetic Logic:

Target Molecule

Step-by-Step Protocol (Theoretical)

-

Precursor Selection: Start with Ethyl 4-methylpent-4-enoate . This alkene provides the necessary terminal double bond with a methyl substituent.

-

Cyclopropanation (Simmons-Smith):

-

Reagents: Diiodomethane (

), Zinc-Copper couple (Zn-Cu) or Diethylzinc ( -

Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

-

Conditions: Inert atmosphere (

or Ar), reflux for 4–12 hours. -

Mechanism:[2][3][4][5] The zinc carbenoid (

) performs a concerted syn-addition to the alkene.[4] The 4-methyl group directs the sterics but does not hinder the reaction significantly.

-

-

Hydrolysis:

-

Reagents: LiOH or NaOH in THF/Water (1:1).

-

Workup: Acidify with 1M HCl to pH 2, extract with EtOAc.

-

Figure 1: Proposed synthetic pathway via Simmons-Smith cyclopropanation of the corresponding alkene ester.

Medicinal Chemistry Applications

The 1-methylcyclopropyl moiety is not merely a structural spacer; it is a functional pharmacophore designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.

Metabolic Blocking (The "Magic Methyl" Effect)

In aliphatic chains, C-H bonds are susceptible to oxidation by CYP450 enzymes (hydroxylation).

-

Problem: An isopropyl group or straight chain is easily oxidized at the tertiary or secondary carbons.

-

Solution: The cyclopropane ring has significant ring strain (~27.5 kcal/mol) and increased

-character in its C-H bonds ( -

Methyl Addition: Adding the methyl group at the 1-position removes the tertiary proton entirely, creating a quaternary center that is chemically inert to oxidative metabolism.

Bioisosterism & Conformation

-

Gem-Dimethyl Replacement: The 1-methylcyclopropyl group occupies a similar volume to a gem-dimethyl group but with restricted bond rotation. This can lock a ligand into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

-

Lipophilicity: The addition of the cyclopropyl and methyl groups increases LogP (approx +0.8 to +1.2 units vs. a straight propyl chain), improving passive membrane permeability (BBB penetration).

Figure 2: Strategic logic for using the 1-methylcyclopropyl scaffold to enhance metabolic stability.

Predicted Analytical Profiling

For researchers synthesizing this compound, the following predicted NMR shifts serve as a validation fingerprint.

Proton NMR ( H NMR, 400 MHz, CDCl )

- 11.0–12.0 ppm (1H, br s): Carboxylic acid proton (-COOH ).

-

2.45 ppm (2H, t, J = 7.5 Hz): Methylene adjacent to carbonyl (-CH

-

1.60 ppm (2H, t, J = 7.5 Hz): Methylene between ring and acid (-Ring-CH

-

1.05 ppm (3H, s): Methyl group on the ring (-CH

- 0.30–0.45 ppm (4H, m): Cyclopropane ring protons. Note the distinct upfield shift characteristic of the shielded cyclopropane environment.

Carbon NMR ( C NMR, 100 MHz, CDCl )

- 180.0 ppm: Carbonyl carbon (-C OOH).

-

34.5 ppm: Methylene

-

30.0 ppm: Methylene

- 22.5 ppm: Methyl carbon.

- 18.0 ppm: Quaternary ring carbon.

-

12.5 ppm: Secondary ring carbons (CH

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Cyclopropanes as Bioisosteres).

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

PubChem Database. (2025). Compound Summary for Cyclopropylpropanoic Acid Derivatives. National Library of Medicine. Link

Sources

- 1. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. youtube.com [youtube.com]

- 3. Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis - Oreate AI Blog [oreateai.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Simmons-Smith Reaction [organic-chemistry.org]

- 6. hyphadiscovery.com [hyphadiscovery.com]

Technical Guide: 3-(1-Methylcyclopropyl)propanoic Acid in Medicinal Chemistry

Executive Summary

3-(1-Methylcyclopropyl)propanoic acid represents a specialized structural motif in modern medicinal chemistry, serving as a critical bioisostere for flexible alkyl chains and gem-dimethyl groups. This guide explores the molecule's utility in optimizing pharmacokinetics (PK), specifically enhancing metabolic stability via the "cyclopropyl restriction" effect.[1][2][3][4] By replacing metabolically labile sites with this strained ring system, researchers can significantly alter the physicochemical landscape of a drug candidate—increasing lipophilicity (

This whitepaper details the structural rationale, a robust, self-validating synthetic protocol using the Furukawa-modified Simmons-Smith reaction, and the analytical signatures required for verification.

Part 1: Structural Rationale & Pharmacochemistry[2][5]

The Gem-Dimethyl vs. Cyclopropyl Bioisosterism

In drug design, the Thorpe-Ingold effect (gem-dimethyl effect) is often exploited to restrict the conformational freedom of a chain, favoring ring closure or specific receptor-bound conformations. The 1-methylcyclopropyl moiety takes this a step further.

-

Conformational Locking: Unlike a gem-dimethyl group (

), which allows rotation, the cyclopropyl ring rigidly fixes the bond angles ( -

Metabolic Shielding: The C-H bonds of a cyclopropane ring possess significant

-character (approx. -

Vectorial Alignment: The 1-methylcyclopropyl group acts as a "fatty acid mimic" that can penetrate lipophilic pockets without undergoing rapid

-oxidation.

Pharmacokinetic Impact

Incorporating this moiety typically results in:

-

Increased Metabolic Stability: Blocks

-oxidation at the position adjacent to the ring. -

Enhanced Lipophilicity: The cyclopropyl group is more lipophilic than an isopropyl or open-chain propyl group, potentially improving membrane permeability and Blood-Brain Barrier (BBB) crossing.

-

Reduced Entropic Penalty: By pre-organizing the molecule into a bioactive conformation, the energy cost of binding to a protein target is lowered.

Part 2: Synthetic Protocol (Furukawa-Modified Simmons-Smith)

The most reliable route to 3-(1-methylcyclopropyl)propanoic acid is the cyclopropanation of methyl 4-methylpent-4-enoate followed by hydrolysis. The Furukawa modification (

Reaction Workflow Diagram

Caption: Step-wise synthetic pathway from alkene precursor to final acid via Zinc-Carbenoid insertion.

Detailed Experimental Methodology

Safety Note: Diethylzinc (

Step 1: Cyclopropanation[5][6]

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

-

Solvent & Substrate: Add anhydrous Dichloromethane (DCM, 50 mL) and Methyl 4-methylpent-4-enoate (10.0 mmol, 1.0 eq). Cool the solution to

in an ice bath. -

Reagent Formation (In-situ):

-

Add Diethylzinc (1.0 M in hexanes, 20.0 mmol, 2.0 eq) dropwise via syringe. Caution: Exothermic.

-

Add Diiodomethane (

, 20.0 mmol, 2.0 eq) dropwise over 20 minutes. The solution may turn milky or form a white precipitate (

-

-

Reaction: Stir at

for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. -

Quenching (Critical): Cool back to

. Slowly add saturated aqueous -

Workup: Separate layers. Extract aqueous layer with DCM (

mL). Wash combined organics with saturated -

Purification: Concentrate in vacuo. The methyl ester is often pure enough for the next step. If needed, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Hydrolysis[7]

-

Reaction: Dissolve the crude ester in THF/Water (3:1, 40 mL). Add Lithium Hydroxide Monohydrate (

, 30.0 mmol, 3.0 eq). -

Conditions: Stir at RT for 4–6 hours.

-

Workup: Acidify to pH ~2 using 1N HCl. Extract with Ethyl Acetate (

mL). Dry over -

Result: 3-(1-Methylcyclopropyl)propanoic acid is obtained as a viscous oil or low-melting solid.

Part 3: Analytical Profiling & Validation

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

Data Summary Table

| Parameter | Specification | Notes |

| Formula | MW: 128.17 g/mol | |

| Appearance | Colorless oil / White solid | Low melting point |

| ~0.3 (30% EtOAc/Hexane) | Stains with | |

| Diagnostic high-field multiplet | ||

| Distinctive upfield shift | ||

| Solubility | DMSO, MeOH, DCM, | Poor water solubility (unless ionized) |

Interpretation of NMR Spectra

-

Cyclopropyl Protons: The most distinct feature is the pair of multiplets between 0.20 and 0.45 ppm , corresponding to the methylene protons of the ring.

-

Methyl Group: A sharp singlet typically around 1.0–1.1 ppm . It is deshielded slightly compared to a standard alkyl methyl due to the ring current and quaternary center.

-

Propanoic Chain: Two triplets (or multiplets) around 1.5–1.7 ppm (

adjacent to ring) and 2.3–2.4 ppm (

Part 4: Applications in Medicinal Chemistry[2][3][4][5][7][9]

Case Study: Linker Optimization in PROTACs

In the design of Proteolysis Targeting Chimeras (PROTACs), flexible alkyl linkers often suffer from poor cell permeability and rapid metabolism.

-

Strategy: Replacing a standard pentyl linker with a 3-(1-methylcyclopropyl)propyl motif.

-

Outcome: The rigidification reduces the entropic cost of the ternary complex formation (Target-PROTAC-E3 Ligase), often improving potency by 5–10 fold while extending half-life (

) in microsomes.

Bioisosteric Replacement Logic

Caption: Logical flow for substituting gem-dimethyl groups with 1-methylcyclopropyl moieties.

References

-

Charette, A. B., et al. (2014).[8] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490–1493. Link

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

-

Gagnon, A., et al. (2010). "Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation." Journal of Organic Chemistry, 75(4), 1244–1250. Link

-

BenchChem. (2025).[2][7] "Applications in medicinal chemistry for cyclopropyl-containing compounds." BenchChem Application Notes. Link

- Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Academic Press. (Standard Reference Text).

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid - Google Patents [patents.google.com]

- 6. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Simmons-Smith Reaction [organic-chemistry.org]

Application Note: A Robust Protocol for the Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid

Introduction

3-(1-Methylcyclopropyl)propanoic acid is a key structural motif found in a variety of biologically active molecules and serves as a valuable building block for the synthesis of complex pharmaceutical agents. The incorporation of the strained 1-methylcyclopropyl group can significantly influence the conformational properties and metabolic stability of a drug candidate, making it a desirable feature in modern medicinal chemistry. This application note provides a detailed, step-by-step protocol for the synthesis of 3-(1-Methylcyclopropyl)propanoic acid, leveraging a classic malonic ester synthesis approach. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial drug discovery settings.

The synthetic strategy hinges on the initial preparation of a reactive electrophile from the commercially available (1-methylcyclopropyl)methanol. This is achieved by converting the poorly reactive hydroxyl group into an excellent leaving group, a tosylate. Subsequently, this electrophile is used to alkylate diethyl malonate, a versatile C2-synthon. The final step involves the hydrolysis of the resulting diester, followed by a thermally induced decarboxylation to yield the target carboxylic acid. This approach is not only efficient but also provides a clear and logical pathway for obtaining the desired product with high purity.

Overall Synthesis Workflow

The synthesis of 3-(1-Methylcyclopropyl)propanoic acid is accomplished in a three-step sequence as illustrated below. This workflow is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in proceeding to the subsequent step.

Caption: Overall workflow for the synthesis of 3-(1-Methylcyclopropyl)propanoic acid.

Detailed Experimental Protocols

PART 1: Synthesis of (1-Methylcyclopropyl)methyl Tosylate (Intermediate 1)

Rationale: The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate a nucleophilic substitution reaction, it must be converted into a better leaving group. Tosylates are excellent leaving groups due to the resonance stabilization of the resulting tosylate anion[1][2]. This step ensures that the primary carbon of the (1-methylcyclopropyl)methanol is activated for the subsequent alkylation of diethyl malonate.

Materials:

-

(1-Methylcyclopropyl)methanol (1.0 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Pyridine (2.0 eq.)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard glassware for reactions under inert atmosphere

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-methylcyclopropyl)methanol (1.0 eq.) and anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (2.0 eq.) to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-methylcyclopropyl)methyl tosylate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

PART 2: Synthesis of Diethyl (1-methylcyclopropyl)methylmalonate (Intermediate 2)

Rationale: The malonic ester synthesis is a powerful method for the preparation of carboxylic acids[3][4][5]. The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate[3][6]. This enolate is a potent nucleophile that can displace the tosylate leaving group from Intermediate 1 in an SN2 reaction, forming a new carbon-carbon bond[3].

Materials:

-

(1-Methylcyclopropyl)methyl Tosylate (Intermediate 1) (1.0 eq.)

-

Diethyl malonate (1.1 eq.)

-

Sodium ethoxide (NaOEt) (1.1 eq.)

-

Ethanol (EtOH), absolute

-

Ammonium chloride solution, saturated

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.

-

Add diethyl malonate (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Dissolve (1-methylcyclopropyl)methyl tosylate (1.0 eq.) in a minimal amount of absolute ethanol and add it to the enolate solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and saturated ammonium chloride solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude diethyl (1-methylcyclopropyl)methylmalonate can be purified by vacuum distillation or column chromatography on silica gel.

PART 3: Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid (Final Product)

Rationale: The final step involves the hydrolysis of the two ester groups of Intermediate 2 to form a dicarboxylic acid, followed by decarboxylation[4][5]. The hydrolysis is typically carried out under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative leads to the loss of carbon dioxide through a cyclic transition state, yielding the desired propanoic acid derivative[7].

Materials:

-

Diethyl (1-methylcyclopropyl)methylmalonate (Intermediate 2) (1.0 eq.)

-

Sulfuric acid (6 M) or Sodium Hydroxide (10%) followed by acidification

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add diethyl (1-methylcyclopropyl)methylmalonate (1.0 eq.) and 6 M sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1-methylcyclopropyl)propanoic acid.

-

The final product can be purified by recrystallization or vacuum distillation.

Quantitative Data Summary

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | (1-Methylcyclopropyl)methanol | 1.0 | p-Toluenesulfonyl chloride | 1.2 | Pyridine (2.0 eq.) | DCM | 0 to RT | 12-16 | 85-95 |

| 2 | Intermediate 1 | 1.0 | Diethyl malonate | 1.1 | NaOEt (1.1 eq.) | EtOH | Reflux | 4-6 | 70-85 |

| 3 | Intermediate 2 | 1.0 | H₂O | excess | H₂SO₄ (catalytic) | - | Reflux | 4-8 | 80-95 |

Troubleshooting and Key Considerations

-

Step 1 (Tosylation): The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of p-toluenesulfonyl chloride. The use of pyridine as both a base and a solvent is also a common practice. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

-

Step 2 (Alkylation): The major side product in this step can be the dialkylated malonate. Using a slight excess of diethyl malonate can help to minimize this. It is crucial to ensure the complete formation of the enolate before adding the tosylate to avoid side reactions.

-

Step 3 (Hydrolysis & Decarboxylation): The decarboxylation step requires elevated temperatures. Ensure that the hydrolysis is complete before attempting decarboxylation. If basic hydrolysis is used, the intermediate dicarboxylate salt needs to be carefully acidified before heating to effect decarboxylation.

Characterization of 3-(1-Methylcyclopropyl)propanoic acid

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals include a singlet for the methyl group, multiplets for the cyclopropyl and ethylenic protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Will show characteristic peaks for the quaternary cyclopropyl carbon, the methyl group, the cyclopropyl CH₂ groups, the aliphatic chain carbons, and the carbonyl carbon.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₇H₁₂O₂) should be observed.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch are expected.

References

-

(1-Methylcyclopropyl)methanol. PubChem. [Link]

-

Alkylation of Diethyl Malonate. Scribd. [Link]

-

bromocyclopropane. Organic Syntheses Procedure. [Link]

-

Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

-

Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

-

Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]

-

Diethyl Malonate di-alkylation (help please!). Reddit. [Link]

-

Preparation of mesylates and tosylates. Khan Academy. [Link]

-

Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

-

EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

-

Malonic esters. University of Calgary. [Link]

-

1-Bromo 1- methyl cyclo pentane with hydroxideion with ethanol from alkyl halides and aryl halides. YouTube. [Link]

-

Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. PubMed. [Link]

- Process for monoalkylation of C-H acidic methylene groups.

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

1-Bromo-1-methylcyclopropane. PubChem. [Link]

-

Alcohol conversion to Esters - Tosylate and Carboxylate. Chemistry LibreTexts. [Link]

-

(1-Methylcyclopropyl)methanol. Chemsrc. [Link]

-

(1-Methylcyclopropyl)methanol. PubChem. [Link]

-

Formation of Tosylate Esters. YouTube. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

2 - Organic Syntheses Procedure. [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

Malonic Synthesis. NROChemistry. [Link]

-

Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

-

Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

-

Diethyl malonate. Wikipedia. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Experimental procedure for using 3-(1-Methylcyclopropyl)propanoic acid

Part 1: Strategic Introduction & Core Utility

The Pharmacophore Rationale

In modern medicinal chemistry, 3-(1-Methylcyclopropyl)propanoic acid (CAS: 87433-66-7) represents a high-value "tactical" building block. It is not merely a linker; it is a bioisostere designed to address specific liabilities in drug candidates:

-

Metabolic Blockade: The cyclopropyl ring, particularly with the 1-methyl substitution, acts as a steric and electronic shield. It effectively blocks

-oxidation pathways that typically degrade aliphatic chains. The quaternary carbon at the 1-position prevents hydrogen abstraction, significantly extending half-life ( -

Conformational Constraint: Unlike a flexible alkyl chain, the cyclopropyl ring introduces a rigid "kink" (

character with high strain), locking the vector of the propanoic tail. This can enhance binding affinity by reducing the entropic penalty upon receptor binding. -

Lipophilicity Modulation: The moiety adds bulk and lipophilicity (increasing

) without the rotational freedom of an isobutyl or tert-butyl group.

Chemical Properties & Handling[1]

-

Appearance: Colorless to pale yellow oil or low-melting solid (depending on purity).

-

Acidity (pKa): ~4.8 (Typical for aliphatic carboxylic acids).

-

Solubility:

-

High: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.

-

Low: Water (requires pH adjustment > 8.0 for aqueous solubility).

-

Part 2: Experimental Protocols

Protocol A: Quality Control & Solubilization (The "Check Before You Wreck" Phase)

Rationale: Impurities in cyclopropyl building blocks often include ring-opened byproducts (alkenes) generated during synthesis or storage. These must be quantified before coupling.

Reagents:

-

Deuterated Chloroform (

) -

Internal Standard (e.g., Dimethyl sulfone)

Procedure:

-

H-NMR Validation: Dissolve 10 mg of sample in

.-

Target Signal: Look for the cyclopropyl protons. The ring protons typically appear upfield (0.2–0.6 ppm).

-

Red Flag:[3] Signals in the alkene region (4.5–6.0 ppm) indicate ring opening/isomerization.

-

Methyl Check: Singlet at ~1.0–1.2 ppm corresponding to the 1-methyl group.

-

-

Stock Solution Prep:

-

Prepare a 100 mM stock in anhydrous DMSO.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which hydrolyzes downstream activated esters.

-

Protocol B: High-Efficiency Amide Coupling (The Workhorse)

Rationale: The propanoic acid chain places the carboxyl group two carbons away from the quaternary center. While less hindered than an

Scope: Coupling 3-(1-Methylcyclopropyl)propanoic acid to a secondary amine.

Materials:

-

Acid: 3-(1-Methylcyclopropyl)propanoic acid (1.0 equiv)[4]

-

Amine: Target secondary amine (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

-

Activation:

-

In a flame-dried round-bottom flask under

, dissolve the Acid in anhydrous DMF. -

Add HATU in one portion.

-

Add DIPEA dropwise.

-

Critical Check: Stir for 5–10 minutes. The solution should turn slightly yellow. This pre-activation forms the O-At-active ester, which is faster and cleaner than in-situ generation in the presence of the amine.

-

-

Coupling:

-

Add the Amine (dissolved in minimal DMF) to the reaction mixture.

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Monitoring: Use LC-MS. Look for the mass shift of [Amine + 128 - 18] (Loss of water).

-

-

Workup (Self-Validating Purification):

-

Dilute with Ethyl Acetate (EtOAc).

-

Acid Wash: Wash 2x with 1N HCl (Removes unreacted amine and DIPEA).

-

Base Wash: Wash 2x with Sat.

(Removes unreacted Acid and HATU byproducts). -

Brine Wash: 1x to remove DMF traces.

-

Dry over

, filter, and concentrate.

-

-

Yield Expectation: >85% for standard amines.

Protocol C: Microsomal Metabolic Stability Assay

Rationale: To prove the value of this building block, you must demonstrate its resistance to oxidative metabolism compared to a linear chain.

Experimental Design:

-

Test Compound: Amide derivative of 3-(1-Methylcyclopropyl)propanoic acid.

-

Control: Analogous amide with a linear Pentanoic acid chain.

-

System: Pooled Human Liver Microsomes (HLM).

Procedure:

-

Incubation:

-

Mix Test Compound (1

) with HLM (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4). -

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Add NADPH-regenerating system (Start time

).

-

-

Sampling:

-

Take aliquots at

minutes. -

Quench immediately in ice-cold Acetonitrile containing Internal Standard.

-

-

Analysis:

-

Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

-

-

Calculation:

-

Plot

vs. Time. -

Calculate

(slope). - .

-

Success Metric: The Cyclopropyl variant should show a

at least 2-3x longer than the linear control.

-

Part 3: Visualization & Logic

Synthesis & Application Workflow

The following diagram illustrates the decision logic for using this building block and the coupling workflow.

Caption: Decision tree and workflow for integrating the 1-methylcyclopropyl moiety to enhance metabolic stability.

Metabolic Shielding Mechanism

This diagram visualizes why this molecule is effective.

Caption: Mechanistic comparison of CYP450 susceptibility between linear alkyl chains and the cyclopropyl scaffold.

Part 4: References

-

Chemical Identity & Properties:

-

Source: PubChem Compound Summary for CID 13203125.

-

Link:

-

-

Synthetic Methodology (Cyclopropylation):

-

Title: Method for preparing 1-methyl cyclopropane carboxylic acid (Patent CN104447293A).

-

Context: Describes the fundamental gem-dihalide cyclopropylation route relevant to this class of compounds.

-

Link:

-

-

Metabolic Stability of Cyclopropyl Moieties:

-

Commercial Availability & Building Block Status:

Sources

- 1. 3-(1-Methylcyclopropyl)propanoic acid | C7H12O2 | CID 13203125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-Methylcyclopropyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. PubChemLite - 3-(1-methylcyclopropyl)propanoic acid (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. chemscene.com [chemscene.com]

Application Notes and Protocols for the Characterization of 3-(1-Methylcyclopropyl)propanoic Acid in Cell Culture Assays

Introduction: Elucidating the Bioactivity of a Novel Propanoic Acid Analogue

In the landscape of drug discovery and cellular biology, novel chemical entities present both a challenge and an opportunity. The functional characterization of such molecules requires a systematic and hypothesis-driven approach to uncover their biological significance. 3-(1-Methylcyclopropyl)propanoic acid, a structural analogue of the well-studied short-chain fatty acid propionic acid, stands as a compelling candidate for investigation. Propionic acid itself is a key microbial metabolite with diverse physiological roles, including metabolic regulation, immune modulation, and antimicrobial activity.[1][2] The structural modifications in 3-(1-Methylcyclopropyl)propanoic acid—specifically the introduction of a methylcyclopropyl group—may confer unique properties, such as altered metabolic stability, receptor affinity, or cellular uptake, thereby potentially leading to a distinct pharmacological profile.